molecular formula C23H25N3O3S B10993893 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10993893
M. Wt: 423.5 g/mol
InChI Key: USTOPDIOJNPSCX-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzazepine core fused with a sulfanyl-acetamide moiety linked to a 5-methoxyindole ethyl group. The benzazepine ring (a seven-membered nitrogen-containing heterocycle) is substituted with a hydroxyl group at position 2, which may enhance hydrogen-bonding interactions. The sulfanyl bridge connects this core to an acetamide group, which is further functionalized with a 5-methoxyindole ethyl chain.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O3S/c1-29-17-7-8-20-18(12-17)16(13-25-20)10-11-24-22(27)14-30-21-9-6-15-4-2-3-5-19(15)26-23(21)28/h2-5,7-8,12-13,21,25H,6,9-11,14H2,1H3,(H,24,27)(H,26,28)

InChI Key

USTOPDIOJNPSCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CSC3CCC4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Stereochemical Control

The benzazepine’s 3-position stereochemistry is critical for biological activity. Asymmetric hydrogenation using Ru(II)-H₈-BINAP ensures high enantiomeric purity (>85% ee).

Sulfanyl Stability

The sulfanyl group is prone to oxidation. Reactions must be conducted under inert atmospheres (N₂/Ar), and antioxidants like BHT are added during workup.

Purification Techniques

  • Column Chromatography : SiO₂ with ethyl acetate/hexane (3:7) for intermediates.

  • HPLC : Final compound purity >95% (C18, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeSource
Asymmetric HydrogenationHigh enantioselectivityRequires expensive Ru catalysts85–90%
EDCl/HOBt CouplingMild conditionsLong reaction times70–78%
FeCl₃-Catalyzed AlkylationCost-effectiveModerate regioselectivity60–68%

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound is investigated for its pharmacological properties. It has shown promise in preclinical studies for the treatment of diseases such as cancer and neurological disorders.

Industry: In industry, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzazepine ring can interact with enzymes and receptors, modulating their activity. The indole moiety can bind to DNA and proteins, affecting their function. These interactions can lead to changes in cellular pathways and processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table highlights critical structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Key Substituents/Modifications Biological Relevance (Inferred)
Target Compound Benzazepine + acetamide 2-hydroxybenzazepine, 5-methoxyindole ethyl Potential GPCR modulation
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Sulfonamide + acetamide Trifluoromethylphenyl sulfonyl, 4-chlorobenzoyl-indole Likely enzyme inhibition (e.g., COX)
Melatonin (N-Acetyl-5-methoxytryptamine) Tryptamine derivative 5-methoxyindole, acetylated amine Circadian rhythm regulation
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide Benzazepine + acetamide 4-sulfamoylphenyl ethyl (vs. 5-methoxyindole ethyl) Possible sulfonamide-related bioactivity

Physicochemical and Pharmacokinetic Properties

  • Target Compound: The hydroxyl group on the benzazepine may improve solubility compared to non-polar analogues.
  • Sulfonamide Analogue (Compound 41, ) : The trifluoromethyl and chlorobenzoyl groups introduce strong electron-withdrawing effects, likely increasing metabolic stability but reducing aqueous solubility. The reported synthesis yield (37%) suggests moderate reactivity in coupling reactions .

Biological Activity

The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

The molecular formula of this compound is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 384.5 g/mol. Its structure includes:

  • A benzazepine core which is known for its role in various pharmacological activities.
  • A sulfanyl group , which may enhance its reactivity and interaction with biological targets.
  • An indole moiety , contributing to its potential neuropharmacological effects.

Preliminary studies indicate that this compound may interact with several molecular targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Receptor Modulation : It may modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology and psychiatry.

Biological Activity Studies

Research has focused on the compound's antimicrobial and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar compounds and indicated that derivatives of benzazepine structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance:

  • Compounds derived from similar scaffolds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL.

Anticancer Activity

Another investigation explored the anticancer potential of benzazepine derivatives, suggesting that these compounds can induce apoptosis in cancer cells through:

  • Activation of caspases.
  • Inhibition of cell proliferation pathways.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
Compound AC_{18}H_{20}N_{2}O_{4}SMIC = 50 µg/mL against E. coliInduces apoptosis in MCF-7 cells
Compound BC_{21}H_{24}N_{2}O_{3}SMIC = 30 µg/mL against S. aureusInhibits cell cycle in HeLa cells
Compound CC_{19}H_{22}N_{2}O_{3}SMIC = 70 µg/mL against Pseudomonas aeruginosaNo significant activity observed

Case Studies

  • Case Study on Antimicrobial Activity : In vitro studies demonstrated that derivatives similar to our compound exhibited notable inhibition zones against various pathogens, indicating their potential as antimicrobial agents.
  • Case Study on Cancer Cell Lines : Research involving the treatment of breast cancer cell lines with related benzazepine derivatives showed a reduction in cell viability by up to 60%, highlighting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, and how are they addressed?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including constructing the benzazepine and indole frameworks, followed by sulfanyl and acetamide group incorporation. Challenges include regioselectivity in indole functionalization and stability of intermediates. Solvent-free reductive amination (e.g., using NaBH4 and boric acid) under controlled temperatures (25°C) can improve yield . Thin-layer chromatography (TLC) with chloroform:methanol (7:3) is critical for monitoring reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the benzazepine and indole moieties, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (EIMS or HRMS) validates molecular weight, and infrared (IR) spectroscopy confirms functional groups like sulfanyl and acetamide . For crystalline forms, X-ray diffraction may resolve stereochemical ambiguities .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent oxidation of the sulfanyl group and photodegradation of the indole moiety. Lyophilization is advised for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like Gaussian or ORCA model regioselectivity in indole alkylation or benzazepine ring formation. ICReDD’s reaction path search methods integrate computational and experimental data to refine conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC50 variability) may arise from assay conditions (pH, ionic strength) or impurity profiles. Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and cross-check with structurally analogous compounds . Dose-response curves with ≥3 replicates and strict adherence to OECD guidelines improve reproducibility .

Q. How does the sulfanyl group influence pharmacokinetic properties, and how can it be modified for better bioavailability?

  • Methodological Answer : The sulfanyl group enhances solubility but may reduce metabolic stability. Prodrug strategies (e.g., masking with acetyl groups) or replacing sulfur with bioisosteres (e.g., sulfone or methylene) can improve oral bioavailability. In vitro assays in Caco-2 cells assess permeability, while cytochrome P450 inhibition studies guide metabolic optimization .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : Use a factorial design to systematically vary substituents on the benzazepine (e.g., hydroxyl vs. methoxy) and indole (e.g., 5-methoxy vs. 5-fluoro) rings. Pair with multivariate analysis (PCA or PLS) to correlate structural features with biological endpoints (e.g., receptor binding affinity). High-throughput screening (HTS) in 96-well plates accelerates SAR profiling .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in biological activity assays?

  • Methodological Answer : Standardize cell lines (e.g., ATCC-certified HEK-293 for receptor studies) and validate assay conditions using positive controls (e.g., known inhibitors). Statistical tools like Grubbs’ test identify outliers, while Bland-Altman plots assess inter-lab variability .

Q. What are the best practices for validating molecular docking predictions for this compound?

  • Methodological Answer : Cross-validate docking results (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to assess binding mode stability. Experimental validation via site-directed mutagenesis (e.g., Ala-scanning of target residues) confirms critical interactions .

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